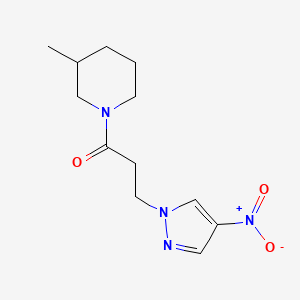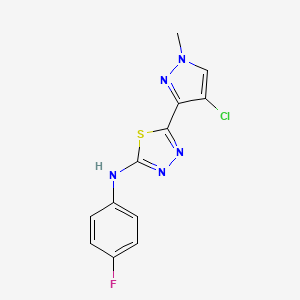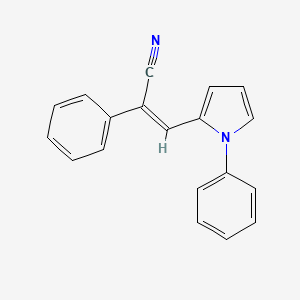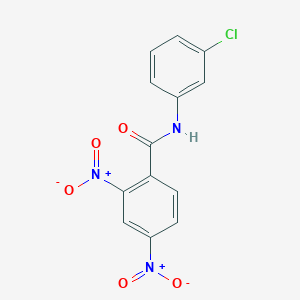
1-(3-methylpiperidin-1-yl)-3-(4-nitro-1H-pyrazol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-METHYLPIPERIDINO)-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is a synthetic organic compound that features a piperidine ring substituted with a methyl group, a pyrazole ring substituted with a nitro group, and a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-METHYLPIPERIDINO)-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE typically involves the following steps:
Formation of the Piperidine Intermediate: The starting material, 3-methylpiperidine, is synthesized through the alkylation of piperidine with methyl iodide under basic conditions.
Formation of the Pyrazole Intermediate: The pyrazole ring is synthesized by reacting hydrazine with a β-diketone, followed by nitration to introduce the nitro group.
Coupling Reaction: The piperidine and pyrazole intermediates are coupled using a suitable coupling reagent, such as a carbodiimide, to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(3-METHYLPIPERIDINO)-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced with other functional groups.
Condensation: The propanone backbone can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products:
Reduction of the Nitro Group: 1-(3-METHYLPIPERIDINO)-3-(4-AMINO-1H-PYRAZOL-1-YL)-1-PROPANONE.
Substitution of the Methyl Group: Various substituted piperidine derivatives.
Condensation Products: Larger molecules with extended carbon chains.
Scientific Research Applications
1-(3-METHYLPIPERIDINO)-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: It is used as a tool compound to study the effects of nitro-substituted pyrazoles on biological systems.
Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-METHYLPIPERIDINO)-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in the nervous system, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Comparison with Similar Compounds
1-(3-METHYLPIPERIDINO)-3-(4-AMINO-1H-PYRAZOL-1-YL)-1-PROPANONE: Similar structure but with an amino group instead of a nitro group.
1-(3-METHYLPIPERIDINO)-3-(4-CHLORO-1H-PYRAZOL-1-YL)-1-PROPANONE: Similar structure but with a chloro group instead of a nitro group.
Uniqueness: 1-(3-METHYLPIPERIDINO)-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of nitro-substitution on chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H18N4O3 |
|---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
1-(3-methylpiperidin-1-yl)-3-(4-nitropyrazol-1-yl)propan-1-one |
InChI |
InChI=1S/C12H18N4O3/c1-10-3-2-5-14(8-10)12(17)4-6-15-9-11(7-13-15)16(18)19/h7,9-10H,2-6,8H2,1H3 |
InChI Key |
RFIZTYPSRGJRCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]morpholin-4-amine](/img/structure/B10897331.png)
![N-[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10897334.png)
![N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-5-[(2,4-difluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10897338.png)
![13-(difluoromethyl)-4-[4-[(2-methoxyphenoxy)methyl]phenyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10897344.png)
![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B10897349.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B10897357.png)
![6-cyclopropyl-N-[1-(3-methoxyphenyl)ethyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10897358.png)
![5-(4-methylphenyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10897364.png)
![4-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B10897369.png)


![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10897391.png)
